molecular formula C10H13NO4S B014277 S-Benzyl-L-cysteine Sulfone CAS No. 25644-88-6

S-Benzyl-L-cysteine Sulfone

Cat. No.: B014277
CAS No.: 25644-88-6
M. Wt: 243.28 g/mol
InChI Key: KDIYEJQJSZCWGR-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: S-Benzyl-L-cysteine Sulfone can be synthesized through the oxidation of S-Benzyl-L-cysteine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the sulfone form .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Comparison with Similar Compounds

  • S-Phenyl-L-cysteine
  • S-Methyl-L-cysteine
  • S-Ethyl-L-cysteine

Comparison: S-Benzyl-L-cysteine Sulfone is unique due to its specific enzymatic activity and the presence of the sulfone group, which imparts distinct chemical properties. Compared to similar compounds like S-Phenyl-L-cysteine and S-Methyl-L-cysteine, this compound has a higher reactivity in oxidation and substitution reactions, making it a valuable reagent in synthetic chemistry .

Biological Activity

S-Benzyl-L-cysteine sulfone (SBCS) is a compound of interest due to its unique biochemical properties and potential applications in both research and industry. This article delves into the biological activity of SBCS, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Overview

This compound is primarily studied for its role in enzymatic reactions, particularly involving cysteine conjugate S-oxidase. This enzyme is crucial for the metabolism of sulfur-containing compounds and plays a significant role in various biological processes, including detoxification and biosynthesis.

Target Enzyme: Cysteine Conjugate S-Oxidase

  • Location: Predominantly found in the microsomal fractions of rat liver and kidney.
  • Function: Catalyzes the oxidation of cysteine S-conjugates to their corresponding sulfoxides, facilitating their metabolism and excretion .

Mode of Action:
SBCS interacts with cysteine conjugate S-oxidase in the presence of oxygen and NADPH, leading to the formation of S-benzyl-L-cysteine sulfoxide. This reaction is critical for the detoxification pathways involving sulfur compounds.

Enzymatic Activity

Research indicates that SBCS significantly influences enzymatic activities related to sulfur metabolism. For instance, it has been shown to inhibit certain enzymes involved in sulfur assimilation, which can lead to oxidative stress in plant systems. A study on Ipomoea grandifolia revealed that SBC treatment resulted in decreased photosynthetic efficiency and increased levels of reactive oxygen species (ROS), indicating potential phytotoxic effects .

Oxidative Stress Response

The compound's ability to induce oxidative stress is notable. In plant studies, SBCS increased levels of malondialdehyde and conjugated dienes, markers of lipid peroxidation, by 30% and 61%, respectively. This suggests that SBCS may disrupt cellular redox homeostasis, leading to impaired growth and photosynthesis .

Research Findings

Several studies have characterized the biological activity of SBCS:

  • Enzymatic Inhibition:
    • SBCS has been shown to inhibit OAS-TL (O-acetylserine sulfhydrylase), an enzyme critical for cysteine biosynthesis. This inhibition can lead to reduced levels of L-cysteine and other sulfur-containing compounds necessary for photosynthetic processes .
  • Impact on Photosynthesis:
    • Exposure to SBCS resulted in decreased chlorophyll content and altered gas exchange parameters in plants. The maximum fluorescence yield (F_m) and variable fluorescence (F_v) were reduced by 14% and 15%, respectively, indicating damage to the photosynthetic apparatus .
  • Pharmacokinetics:
    • The metabolism of SBCS occurs primarily in the liver and kidneys, where it is processed by cysteine conjugate S-oxidase. The pharmacokinetic profile suggests a rapid conversion to sulfoxides, which may have implications for its therapeutic applications .

Case Study 1: Phytotoxicity in Ipomoea grandifolia

A comprehensive study assessed how SBCS affects growth and photosynthesis in I. grandifolia plants. Key findings included:

  • Growth Inhibition: Notable stunting was observed due to impaired sulfur metabolism.
  • Photosynthetic Efficiency: Significant reductions in light-saturated net photosynthetic rates were recorded.
  • Oxidative Stress Markers: Increased ROS levels correlated with decreased antioxidant enzyme activities .

Case Study 2: Enzymatic Characterization

A detailed enzymatic characterization study demonstrated that SBCS acts as a substrate for cysteine conjugate S-oxidase, highlighting its role in metabolic pathways involving sulfur compounds. The study emphasized the importance of this enzyme in bioactivation processes related to environmental toxins .

Properties

IUPAC Name

(2R)-2-amino-3-benzylsulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIYEJQJSZCWGR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628686
Record name 3-(Phenylmethanesulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25644-88-6
Record name 3-(Phenylmethanesulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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